molecular formula C15H14N4OS B13853555 4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine

4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine

Cat. No.: B13853555
M. Wt: 298.4 g/mol
InChI Key: UFFLCUKSKYADCQ-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine is a heterocyclic compound that contains a thiazole ring, a pyrimidine ring, and a methoxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 3-methyl-5-(1,3-thiazol-5-yl)aniline with 4-methoxypyrimidine-2-amine under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. The use of continuous flow reactors and automated systems can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine: Unique due to its specific substitution pattern and combination of functional groups.

    2-amino-4-methoxy-6-methylpyrimidine: Similar pyrimidine structure but lacks the thiazole ring.

    3-methyl-5-(1,3-thiazol-5-yl)aniline: Contains the thiazole ring but lacks the pyrimidine moiety.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring, a pyrimidine ring, and a methoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C15H14N4OS/c1-10-5-11(13-8-16-9-21-13)7-12(6-10)18-15-17-4-3-14(19-15)20-2/h3-9H,1-2H3,(H,17,18,19)

InChI Key

UFFLCUKSKYADCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC=CC(=N2)OC)C3=CN=CS3

Origin of Product

United States

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